Lipophilicity (LogP) Advantage of the para-CF3 Substituent vs. Non-Fluorinated Analog
The para-trifluoromethyl group dramatically increases the lipophilicity of (3-butyl-1,1,1-trifluorohept-2-en-2-yl)benzene relative to its non-fluorinated analog 1-phenyl-2-butyl-1-hexene. The target compound exhibits a predicted LogP of 6.38 , while the non-fluorinated analog (C16H24, MW 216.37) lacks the CF3 group entirely, resulting in an estimated LogP approximately 1.5–2.0 units lower based on the well-established contribution of aromatic CF3 substitution to octanol-water partitioning [1]. This 30- to 100-fold difference in theoretical partition coefficient translates to significantly altered membrane permeability and environmental fate profiles.
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 6.38 (predicted) |
| Comparator Or Baseline | 1-Phenyl-2-butyl-1-hexene: LogP estimated ~4.4–4.9 (no experimental value available; estimate based on removal of CF3 contribution) |
| Quantified Difference | ΔLogP ≈ 1.5–2.0 units (approximately 30- to 100-fold increase in lipophilicity) |
| Conditions | Predicted/computational LogP; experimental shake-flask LogP not available for either compound |
Why This Matters
For procurement decisions in agrochemical or pharmaceutical intermediate sourcing, the ~30- to 100-fold higher lipophilicity dictates fundamentally different formulation requirements, bioavailability predictions, and environmental partitioning behavior that cannot be replicated by the non-fluorinated analog.
- [1] Jeffries, B., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination and Polyfluoroalkylation. Journal of Medicinal Chemistry, 63(3), 1002–1015. (Class-level data on CF3 contribution to LogP.) View Source
